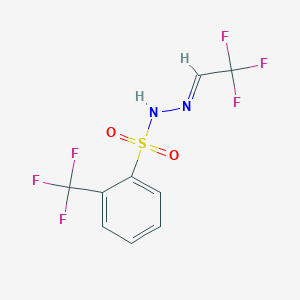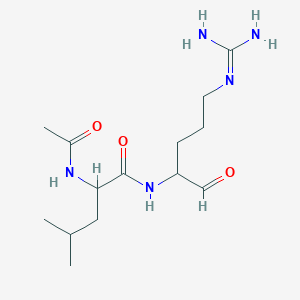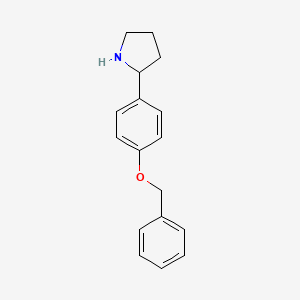
Ca(FOD)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a white crystalline solid and has a molecular formula of C20H20CaF14O4 with a molar mass of approximately 630.43 g/mol . This compound is notable for its low solubility in water and its melting point of around 245-250 degrees Celsius . Ca(FOD)2 is used in various fields, including as a catalyst, fluorescent material, and electronic material .
Métodos De Preparación
Ca(FOD)2 can be synthesized by reacting calcium metal with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionic acid . The reaction typically involves the following steps:
Reaction Setup: Calcium metal is placed in a reaction vessel.
Addition of Acid: 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionic acid is added to the vessel.
Reaction Conditions: The mixture is heated under controlled conditions to facilitate the reaction.
Product Isolation: The resulting this compound is isolated and purified.
Industrial production methods for this compound follow similar principles but are scaled up to meet commercial demands. These methods ensure consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Ca(FOD)2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving this compound typically require reducing agents and specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ca(FOD)2 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Ca(FOD)2 exerts its effects involves its interaction with specific molecular targets and pathways. As a catalyst, this compound facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In electronic applications, its unique structure and properties enable efficient energy transfer and light emission.
Comparación Con Compuestos Similares
Ca(FOD)2 can be compared with other similar compounds, such as:
Calcium fluoride (CaF2): Unlike this compound, calcium fluoride is an inorganic compound with different applications and properties.
Calcium acetate: This compound is used as a phosphate binder in medical applications and has a different mechanism of action compared to this compound.
This compound is unique due to its specific structure, which imparts distinct properties and applications in various fields.
Propiedades
Fórmula molecular |
C20H20CaF14O4 |
|---|---|
Peso molecular |
630.4 g/mol |
Nombre IUPAC |
calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |
Clave InChI |
UUXRFZXYYNXEBG-SJGYQHGCSA-L |
SMILES isomérico |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ca+2] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)



![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)


